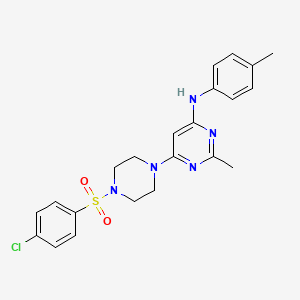![molecular formula C24H31N3O3S B11338181 {1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11338181.png)
{1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(3-メチルベンジル)スルホニル]ピペリジン-4-イル}(4-フェニルピペラジン-1-イル)メタノンは、ピペリジンとピペラジンの部分を特徴とする複雑な有機化合物です。これらの構造は、さまざまな薬理学的に活性な化合物に見られるため、この化合物は医薬品化学において非常に興味深いものです。
製法
合成経路と反応条件
{1-[(3-メチルベンジル)スルホニル]ピペリジン-4-イル}(4-フェニルピペラジン-1-イル)メタノンの合成は、通常、ピペリジン環とピペラジン環の形成、それに続く官能基化とカップリングを含む複数のステップを伴います。一般的な合成経路には、以下が含まれます。
ピペリジン環の形成: これは、適切な前駆体を含む環化反応によって達成できます。
ピペラジン環の形成: ピペリジンと同様に、ピペラジンは環化反応によって合成できます。
官能基化: スルホニル化やフリーデル・クラフツアシル化などの反応によるスルホニル基とフェニル基の導入。
カップリング: 最後のステップは、適切な条件下で官能基化されたピペリジン環とピペラジン環をカップリングすることです。通常、EDCIやDCCなどのカップリング試薬を使用します。
工業的製造方法
このような複雑な化合物の工業的製造方法は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために合成経路を最適化する必要があることが多くあります。これには、連続フローリアクターやグリーンケミストリーの原理の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the coupling with the phenylpiperazine moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methanesulfonyl Group: This step often involves sulfonylation reactions using reagents like methanesulfonyl chloride.
Coupling with Phenylpiperazine: This step may involve nucleophilic substitution reactions or other coupling reactions to attach the phenylpiperazine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にピペリジン環とピペラジン環で酸化反応を起こす可能性があります。
還元: 還元反応は、環に結合した官能基を修飾するために使用できます。
置換: 求核置換反応と求電子置換反応の両方が発生する可能性があります。特に芳香環で起こります。
一般的な試薬と条件
酸化: KMnO₄またはH₂O₂などの試薬を酸性または塩基性条件下で。
還元: LiAlH₄またはNaBH₄などの試薬。
置換: 求電子置換のためのハロゲン化剤、求核置換のためのアミンやチオールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用された特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。その独特の構造は、さまざまな官能基化を可能にし、汎用性の高い中間体になります。
生物学
生物学研究では、この化合物の誘導体は、生物活性分子に共通するピペリジン環とピペラジン環の存在から、受容体-リガンド相互作用を研究するために使用される可能性があります。
医学
薬学的には、ピペリジン環とピペラジン環を含む化合物は、特に神経疾患や感染症の治療における治療薬としての可能性について研究されています。
工業
工業部門では、この化合物は、ポリマーや触媒など、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用機序
{1-[(3-メチルベンジル)スルホニル]ピペリジン-4-イル}(4-フェニルピペラジン-1-イル)メタノンの作用機序は、酵素や受容体などの生体標的に対する相互作用能力と関連している可能性があります。ピペリジン環とピペラジン環は、天然のリガンドを模倣することができ、化合物が特定の部位に結合して生物活性を調節できるようにします。この相互作用は、細胞シグナル伝達経路の変化につながり、最終的には生理学的プロセスに影響を与えます。
類似化合物の比較
類似化合物
ピペリジン誘導体: ピペリジンそのものまたはN-置換ピペリジンなどの化合物。
ピペラジン誘導体: ピペラジンまたはN-置換ピペラジンなどの化合物。
独自性
{1-[(3-メチルベンジル)スルホニル]ピペリジン-4-イル}(4-フェニルピペラジン-1-イル)メタノンを際立たせているのは、ピペリジン環とピペラジン環の両方を1つの分子に組み合わせていることと、結合した特定の官能基です。このユニークな構造は、独特の生物活性と化学反応性を付与する可能性があり、さらなる研究と開発のための貴重な化合物になります。
類似化合物との比較
Similar Compounds
1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE: Shares the methanesulfonyl piperidine structure but lacks the phenylpiperazine moiety.
4-PHENYLPIPERAZINE: Contains the phenylpiperazine structure but lacks the methanesulfonyl piperidine component.
Uniqueness
1-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C24H31N3O3S |
|---|---|
分子量 |
441.6 g/mol |
IUPAC名 |
[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H31N3O3S/c1-20-6-5-7-21(18-20)19-31(29,30)27-12-10-22(11-13-27)24(28)26-16-14-25(15-17-26)23-8-3-2-4-9-23/h2-9,18,22H,10-17,19H2,1H3 |
InChIキー |
HXTSXMLGURVUKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11338115.png)
![N-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11338124.png)
![N-(3-ethoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338131.png)
![10-(4-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11338135.png)
![4-{[7-(4-Fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11338148.png)
![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11338155.png)
![N,N-diethyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338158.png)
![4-(propan-2-yloxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11338165.png)
![4-bromo-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11338169.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone](/img/structure/B11338175.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-(3-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11338183.png)
![N-[2-(4-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]propanamide](/img/structure/B11338187.png)
